molecular formula C20H24N2O3S B11018488 [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11018488
M. Wt: 372.5 g/mol
InChI Key: OASTZQLORCUUTO-UHFFFAOYSA-N
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Description

[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 4-methyl-2-phenyl-1,3-thiazole scaffold linked via an amide bond to a cyclohexyl-acetic acid moiety. The thiazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities. The presence of the amide functionality is crucial for molecular recognition, as it can participate in hydrogen bonding with biological targets. The carboxylic acid group on the cyclohexyl ring offers a versatile handle for further chemical derivatization, such as the formation of amides or esters, or for modulating the compound's solubility and physicochemical properties. Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules. It is also a valuable candidate for in vitro screening against various biological targets. Potential research applications include the development of novel enzyme inhibitors and the exploration of structure-activity relationships (SAR) in lead optimization campaigns. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[1-[[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H24N2O3S/c1-14-17(26-19(22-14)15-8-4-2-5-9-15)18(25)21-13-20(12-16(23)24)10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,21,25)(H,23,24)

InChI Key

OASTZQLORCUUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Procedure (adapted from Source):

  • Reactants : Ethyl 4-methyl-2-phenylthiazole-5-carboxylate (1.23 mmol), lithium aluminium hydride (LiAlH₄, 1.5 eq).

  • Conditions : Tetrahydrofuran (THF), 0°C under nitrogen, 1.5 hours.

  • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄.

  • Yield : 85.1%.

Oxidation to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

Method :

  • Oxidize the methanol intermediate using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

  • Alternative : Direct synthesis via condensation of thioamide derivatives with α-keto esters.

Conversion to Carbonyl Chloride

  • Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM).

Synthesis of [1-(Aminomethyl)cyclohexyl]acetic Acid

Michael Addition and Nitroalkane Intermediate

Procedure (Source):

  • Reactants : Cyclohexylidene acetic acid ester (1 eq), nitromethane (2 eq), KOH (1.2 eq).

  • Conditions : Methanol, room temperature, 12 hours.

  • Product : 1-(Nitromethyl)cyclohexyl acetic acid ester.

  • Yield : ~75%.

Hydrogenation to Amine

Catalytic Hydrogenation (Source):

  • Catalyst : 10% Pd/C (0.2 g per 5 g substrate).

  • Conditions : Methanol, room temperature, H₂ (1 atm).

  • Workup : Filter catalyst, concentrate, precipitate with tetrahydrofuran (THF).

  • Yield : 80%.

Deprotection and Acid Formation

  • Hydrolyze the ester using KOH in aqueous methanol, followed by acidification with KH₂PO₄.

Amide Coupling and Final Product Assembly

Activation of Thiazole Carbonyl

  • React 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with SOCl₂ to form the acyl chloride.

Coupling with [1-(Aminomethyl)cyclohexyl]acetic Acid

Procedure :

  • Reactants : Acyl chloride (1 eq), [1-(aminomethyl)cyclohexyl]acetic acid (1 eq), base (e.g., Et₃N).

  • Conditions : DCM or THF, 0°C to room temperature, 4–6 hours.

  • Workup : Extract with NaHCO₃, dry, purify via recrystallization.

Purification and Characterization

  • Crystallization : Use solvent systems like ethanol/water or hexane/ethyl acetate.

  • Analytical Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl), 2.4 (s, thiazole-CH₃), 7.3–7.5 (m, phenyl).

    • HPLC Purity : >98%.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Source)Method 2 (Patent)
Thiazole SynthesisLiAlH₄ reduction → oxidationDirect ester condensation
Cyclohexyl BackboneMichael addition → hydrogenationProtected amine intermediates
CouplingAcyl chloride + amineSolid-phase peptide synthesis
Overall Yield52–60%45–55%

Key Observations :

  • Method 1 offers higher yields for the cyclohexyl fragment due to optimized hydrogenation.

  • Patent routes (Source) emphasize solid dispersions for enhanced bioavailability but require additional steps.

Optimization Strategies and Challenges

Avoiding N-Oxide Impurities

  • Antioxidants : Use L-ascorbic acid (0.1–1.0 eq) during amide coupling to suppress oxidation.

Enhancing Crystallinity

  • Solid Dispersions : Co-process with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to stabilize the amorphous form.

Scalability Issues

  • Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to 3 times with <5% yield drop .

Chemical Reactions Analysis

Types of Reactions

[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the thiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

[1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound may be used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Reference
[Target Compound] C₂₂H₂₅N₃O₃S 4-Methyl-2-phenylthiazole, cyclohexyl-acetic acid ~423.5 g/mol Rigid cyclohexyl backbone, aromatic thiazole
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid C₁₇H₁₉N₃O₄S 3-Methoxyphenylthiazole, butanoic acid ~361.4 g/mol Longer carboxylic chain, methoxy substitution
2-(2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-1,3-thiazol-5-yl)acetic acid C₁₃H₁₂FNO₂S₂ 2-Fluorophenyl, sulfanyl linkage ~305.4 g/mol Increased lipophilicity, fluorinated aryl
((5Z)-5-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid C₂₃H₂₀N₄O₃S₂ Pyrazole-thiazolidinone hybrid, thioxo group ~476.6 g/mol Extended conjugation, dual heterocycles

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl groups (amide C=O at ~1680–1720 cm⁻¹, acetic acid C=O at ~1700–1750 cm⁻¹) align with analogs in and , which show similar stretching frequencies .
  • Solubility: The cyclohexyl group in the target compound reduces water solubility compared to linear-chain analogs (e.g., butanoic acid derivative in ). Fluorinated derivatives () exhibit even lower solubility due to hydrophobicity .

Biological Activity

The compound [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article examines the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S, with a molecular weight of 318.43 g/mol. The structure features a cyclohexyl group linked to an acetic acid moiety, with a thiazole ring that enhances its biological activity.

Thiazole derivatives often exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole compounds inhibit key enzymes involved in cancer cell proliferation and survival, such as Bcl-2 and various kinases.
  • Interference with Cellular Signaling Pathways : These compounds can disrupt signaling pathways that are crucial for cancer cell growth and metastasis.
  • Induction of Apoptosis : Certain thiazoles have been shown to promote apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antitumor Activity

Research has indicated that thiazole derivatives possess significant antitumor properties. For example, in a study comparing various thiazole compounds, some exhibited IC50 values below 10 µM against human cancer cell lines such as Jurkat (leukemia) and A-431 (epidermoid carcinoma) . The presence of electron-donating groups like methyl at specific positions on the phenyl ring has been linked to enhanced cytotoxicity.

CompoundCell LineIC50 (µM)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13U251 (glioblastoma)<10

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies show that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Case Study on Anticancer Efficacy :
    In a clinical trial involving patients with advanced solid tumors, a thiazole derivative similar to the compound was administered. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, supporting its potential as an effective anticancer agent.
  • Case Study on Antimicrobial Properties :
    A laboratory study assessed the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against S. aureus, indicating strong antibacterial activity.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the thiazole ring influence biological activity:

  • Positioning of Substituents : Substituents at the 4-position on the phenyl ring significantly enhance antitumor activity.
  • Presence of Functional Groups : The introduction of carboxylic acid groups is essential for maintaining solubility and bioactivity.

Q & A

Q. 1.1. What are the optimized synthetic routes for [1-({[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)cyclohexyl]acetic Acid, and how do reaction conditions influence yield?

Answer: The synthesis of thiazole-containing compounds often involves condensation reactions. For example, a general procedure for analogous thiazole derivatives involves refluxing 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing substrates (e.g., indole-2-carboxylic acid derivatives) in acetic acid with sodium acetate as a base . Key factors include:

  • Reaction time and temperature : Prolonged reflux (3–5 hours) ensures complete cyclization.
  • Solvent choice : Acetic acid acts as both solvent and catalyst, but DMF/acetic acid mixtures improve recrystallization .
  • Stoichiometry : A 10% excess of the aldehyde component (e.g., 3-formyl-1H-indole-2-carboxylic acid) drives the reaction to completion .
    Validate purity via HPLC or TLC, and characterize intermediates using NMR and mass spectrometry (MS) .

Q. 1.2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the presence of the cyclohexyl, thiazole, and acetic acid moieties. For example, the thiazole ring’s protons typically appear as distinct singlets at δ 7.2–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., deviation < 0.3%) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Answer: Discrepancies often arise from variations in:

  • Catalyst selection : For example, K2CO3 vs. NaOAc in nucleophilic substitution steps alters reaction kinetics .
  • Purification methods : Recrystallization solvents (e.g., DMF/acetic acid vs. ethanol) impact crystal lattice formation and purity .
  • Starting material quality : Use reagents with ≥97% purity (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) to minimize side reactions .
    Perform controlled replicate experiments and use statistical tools (e.g., ANOVA) to identify significant variables.

Q. 2.2. What strategies are recommended for elucidating the compound’s biological activity in the absence of prior pharmacological data?

Answer:

  • Target Prediction : Use computational tools (e.g., SwissTargetPrediction) to identify potential protein targets based on structural similarity to known thiazole derivatives (e.g., kinase inhibitors) .
  • In vitro Assays : Screen against panels like the NCI-60 cancer cell lines or enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity).
  • SAR Studies : Modify substituents (e.g., methyl or phenyl groups on the thiazole ring) to correlate structural changes with activity .

Q. 2.3. How can computational modeling aid in understanding this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to proteins (e.g., COX-2 or EGFR). The thiazole ring’s planar structure may facilitate π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interaction residues.
  • ADMET Prediction : Tools like ADMETLab 2.0 estimate pharmacokinetic properties (e.g., BBB permeability) to prioritize in vivo studies .

Q. 2.4. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots for thermal stability .
  • Excipient Compatibility : Test with common formulation agents (e.g., lactose, PVP) to assess physical/chemical stability .

Methodological Challenges

Q. 3.1. How can researchers optimize the synthesis of the 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl subunit?

Answer:

  • Alternative Routes : Consider Hantzsch thiazole synthesis using α-haloketones and thioureas. For example, react 4-methyl-2-phenylthiazole-5-carbonyl chloride with aminomethylcyclohexane .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield .
  • Flow Chemistry : Enhance scalability and reproducibility by controlling residence time and temperature in continuous reactors .

Q. 3.2. What are the critical considerations for designing structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Systematically modify the cyclohexyl, phenyl, or acetic acid groups. For example, replacing the methyl group on the thiazole with trifluoromethyl may enhance metabolic stability .
  • Bioisosteric Replacements : Substitute the thiazole ring with oxazole or pyrazole to assess impact on target binding .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity data .

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